Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may include steps such as cyclization, esterification, and oxidation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may intercalate with DNA, disrupting normal cellular processes and leading to cell death. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Methylacridine: A simpler acridine derivative with similar structural features.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate: Another acridine-based compound with distinct functional groups.
Uniqueness
Methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate stands out due to its complex structure, which provides unique electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C28H27NO3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 9,9-dimethyl-12-(4-methylphenyl)-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C28H27NO3/c1-16-9-11-18(12-10-16)22-23-19-8-6-5-7-17(19)13-14-20(23)29-26-24(22)21(30)15-28(2,3)25(26)27(31)32-4/h5-14,22,25,29H,15H2,1-4H3 |
InChI Key |
UTTGRLMJBOCISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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